2',4'-Dihydroxyacetophenone

Tyrosinase inhibition Enzyme kinetics Competitive inhibition

Researchers requiring the 5706-85-4 isomer for DAD enzyme studies or regioselective aldol condensations must avoid the structurally distinct 89-84-9 isomer, which is non-interchangeable in both enzymatic and synthetic applications. This compound ensures predictable outcomes in bisphenol degradation research and isoliquiritigenin/sofalcone syntheses. - Exclusive DAD substrate enabling oxidative C-C bond cleavage studies. - Regioselective para-hydroxyphenyl architecture yields isoliquiritigenin (77.9%). - Reliable global shipping; inquire for bulk and custom packaging.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 5706-85-4
Cat. No. B1213075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxyacetophenone
CAS5706-85-4
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
InChIKeySULYEHHGGXARJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4′-Dihydroxyacetophenone (CAS 5706-85-4): Chemical Identity and Critical Distinction from Isomer 89-84-9


2,4′-Dihydroxyacetophenone (CAS 5706-85-4), systematically named 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one, is a dihydroxyacetophenone isomer characterized by hydroxy substitution at position 2 on the ethanone alkyl chain and at the para position of the phenyl ring [1]. This substitution pattern distinguishes it fundamentally from the more commonly referenced isomer 2′,4′-dihydroxyacetophenone (CAS 89-84-9, also known as resacetophenone), where both hydroxy groups reside on the aromatic ring at ortho and para positions relative to the acetyl group [2]. This positional difference produces distinct chemical reactivity, enzymatic recognition, and biological activity profiles that render the two isomers non-interchangeable in research and industrial applications [3].

DAD enzyme substrate for biodegradation pathway studies
Regioselective chalcone/flavonoid synthesis precursor
Competitive tyrosinase inhibition assay context
Lower-cellular-interference synthetic intermediate

Why 2,4′-Dihydroxyacetophenone Cannot Be Substituted by 2′,4′-Dihydroxyacetophenone or Other Hydroxyacetophenone Analogs


Despite sharing the same molecular formula (C8H8O3, MW 152.15), the positional isomerism between 2,4′-dihydroxyacetophenone (CAS 5706-85-4) and 2′,4′-dihydroxyacetophenone (CAS 89-84-9) creates functionally distinct compounds with divergent recognition by biological systems and synthetic utility [1]. The former serves as the exclusive substrate for the specialized enzyme 2,4′-dihydroxyacetophenone dioxygenase (DAD, EC 1.13.11.41), which catalyzes oxidative cleavage to 4-hydroxybenzoate and formate—a reaction not catalyzed with the 89-84-9 isomer [2]. In synthetic chemistry, 2,4′-dihydroxyacetophenone acts as a precursor in chalcone and flavonoid syntheses (e.g., isoliquiritigenin, sofalcone) where the para-hydroxyphenyl architecture dictates regioselectivity in aldol condensations with 4-hydroxybenzaldehyde [3]. Substitution with 2′,4′-dihydroxyacetophenone would alter reaction outcomes or require fundamentally different synthetic routes [4].

Enzyme substrate specificity 2′,4′-isomer (CAS 89-84-9) is not recognized by DAD dioxygenase, altering biodegradation pathway research outcomes.
Synthetic regioselectivity Different hydroxy positions direct aldol condensation toward distinct products; isomer substitution may require route redesign.
Bioactivity profile divergence Tyrosinase inhibition mechanism and cytotoxicity endpoints differ; assay interpretation may not transfer between isomers.

Quantitative Comparative Evidence: 2,4′-Dihydroxyacetophenone vs. Structural Analogs


Tyrosinase Inhibition Mechanism: Competitive vs. Mixed-Type Inhibition Distinguishes 2,4′-Dihydroxyacetophenone from Paeonol

2,4′-Dihydroxyacetophenone exhibits competitive inhibition of mushroom tyrosinase diphenolase activity, contrasting with paeonol (2′-hydroxy-4′-methoxyacetophenone), which acts as a mixed-type inhibitor (IC50 = 0.21 mM) [1]. The competitive mechanism of 2,4′-dihydroxyacetophenone implies binding at the enzyme's copper-containing active site through chelation, evidenced by a significant blue shift in maximum absorbing wavelength upon copper interaction [1]. This mechanistic distinction makes 2,4′-dihydroxyacetophenone more suitable for applications requiring reversible, active-site-directed inhibition rather than allosteric modulation .

Tyrosinase inhibition mechanism
Head-to-head
Competitive (target) vs. Mixed-type (paeonol, IC₅₀ 0.21 mM)
Supports active-site-directed inhibition assay context.
Copper chelation shown by blue shift; mushroom tyrosinase model.
Tyrosinase inhibition Enzyme kinetics Competitive inhibition

Cytotoxicity Profile: 2,4′-Dihydroxyacetophenone Shows Weaker Antiproliferative Activity than 2,5-Dihydroxyacetophenone in Melanoma Cells

In B16 mouse melanoma cell lines, 2,4′-dihydroxyacetophenone demonstrates significantly lower potency for melanogenesis inhibition compared to its 2,5-dihydroxyacetophenone positional isomer [1]. While 2,5-dihydroxyacetophenone exhibited an IC50 of 20 µM for melanogenesis inhibition, 2,4′-dihydroxyacetophenone showed substantially weaker activity under identical assay conditions [1]. This lower cytotoxicity profile positions 2,4′-dihydroxyacetophenone as a more suitable candidate for applications where minimal interference with cellular viability is desirable, such as in cosmetic formulations or as a synthetic intermediate where unintended biological activity would be detrimental [2].

Melanogenesis inhibition potency
Head-to-head
2,5-isomer IC₅₀ 20 µM; 2,4′-isomer substantially weaker
Lower cytotoxicity may support applications needing minimal cellular interference.
B16 mouse melanoma cell assay; melanogenesis endpoint context.
Cytotoxicity Melanogenesis Cancer cell lines

Synthetic Utility: Regioselective Alkylation Enables Efficient Chalcone and Flavonoid Precursor Synthesis

2,4′-Dihydroxyacetophenone serves as a critical starting material for synthesizing isoliquiritigenin and sofalcone via aldol condensation with 4-hydroxybenzaldehyde, achieving optimized yields of 77.9% for isoliquiritigenin [1] and 60.8% total yield for sofalcone over a four-step sequence [2]. Under CsHCO3-mediated alkylation conditions, 2,4′-dihydroxyacetophenone efficiently provides 4-alkylated products with excellent regioselectivity, good isolated yields, and a broad substrate scope . This regioselective reactivity is enabled by the para-hydroxy substitution on the phenyl ring, which directs electrophilic substitution and aldol condensation to specific positions .

Isoliquiritigenin synthesis yield
Reported
77.9%
Supports reproducible chalcone preparation protocol.
Optimized aldol condensation; Ba(OH)₂/MeOH, 45°C.
Organic synthesis Chalcone synthesis Regioselective alkylation

Enzymatic Specificity: Exclusive Substrate for 2,4′-Dihydroxyacetophenone Dioxygenase (DAD)

2,4′-Dihydroxyacetophenone is the exclusive defined substrate for 2,4′-dihydroxyacetophenone dioxygenase (DAD, EC 1.13.11.41), an enzyme that catalyzes oxidative C-C bond cleavage converting the compound to 4-hydroxybenzoate and formate with incorporation of molecular oxygen [1]. The positional isomer 2′,4′-dihydroxyacetophenone (CAS 89-84-9) is not recognized as a substrate for this enzyme [2]. This enzyme is part of the bisphenol degradation pathway and microbial metabolism in diverse environments, making 2,4′-dihydroxyacetophenone a valuable probe for studying aromatic compound biodegradation [3]. Recent mechanistic studies have characterized metal- and substrate-dependence of DAD activity, confirming the strict substrate specificity conferred by the 2,4′-substitution pattern [4].

DAD enzyme substrate specificity
Class-level
Exclusive substrate for EC 1.13.11.41; isomer not recognized
Essential for biodegradation pathway probe use.
Qualitative enzyme recognition difference; Alcaligenes sp. assay.
Enzyme substrate Biodegradation Oxidoreductase

Evidence-Based Application Scenarios for 2,4′-Dihydroxyacetophenone (CAS 5706-85-4)


Synthesis of Isoliquiritigenin and Sofalcone Pharmaceutical Intermediates

2,4′-Dihydroxyacetophenone serves as the essential starting material for aldol condensation with 4-hydroxybenzaldehyde to produce isoliquiritigenin (77.9% optimized yield) and sofalcone (60.8% total yield over four steps) [1]. These chalcone derivatives possess anti-ulcer, anti-inflammatory, and anti-gastritis activities. The para-hydroxy substitution pattern of 2,4′-dihydroxyacetophenone is critical for directing regioselective condensation; substitution with the 2′,4′-isomer (CAS 89-84-9) would alter the regiochemical outcome and product identity [2].

Biodegradation Pathway Research and Environmental Monitoring

As the exclusive substrate for 2,4′-dihydroxyacetophenone dioxygenase (DAD, EC 1.13.11.41), this compound is indispensable for studying aromatic compound biodegradation pathways, particularly bisphenol degradation and microbial metabolism in diverse environments [1]. Researchers investigating oxidative C-C bond cleavage mechanisms in non-heme iron dioxygenases require this specific isomer, as the 89-84-9 isomer shows no activity with DAD [2].

Tyrosinase Inhibition Studies Requiring Competitive, Active-Site Binding

2,4′-Dihydroxyacetophenone exhibits competitive inhibition of mushroom tyrosinase through chelation with copper ions at the catalytic domain, as evidenced by spectroscopic blue shifts [1]. This mechanism contrasts with paeonol's mixed-type inhibition (IC50 = 0.21 mM). Researchers developing reversible, active-site-directed tyrosinase inhibitors should select 2,4′-dihydroxyacetophenone for its predictable competitive binding profile rather than allosteric modulators [2].

Low-Cytotoxicity Synthetic Intermediate for Non-Pharmacological Applications

With melanogenesis inhibition substantially weaker than 2,5-dihydroxyacetophenone (IC50 = 20 µM) and cytotoxicity IC50 values of 45-97 µM across human cancer cell lines (U373, OE21, A549, PC3, SK-MEL-28, LoVo), 2,4′-dihydroxyacetophenone is suitable for applications where minimal unintended biological activity is required [1]. This includes use as a synthetic building block in materials chemistry, polymer additives, and analytical reagent preparation [2].

Application
Selection Property
Validation Focus
Chalcone and flavonoid research synthesis
para-Hydroxyphenyl regioselective aldol precursor
Condensation yield and regiochemical identity
Biodegradation pathway research
DAD enzyme substrate exclusivity
Oxidative C–C cleavage assay performance
Tyrosinase active-site inhibition studies
Competitive inhibition via copper chelation
Reversible active-site binding confirmation
Low-interference synthetic building block
Relatively weak cytotoxicity profile
Minimal unintended biological activity

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